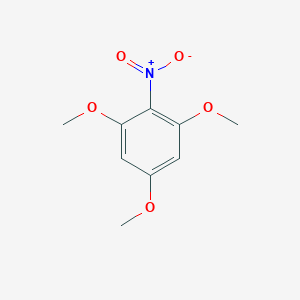

1,3,5-Trimethoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYAWLZEMLQGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333847 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-18-0 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on 1,3,5-Trimethoxy-2-nitrobenzene, a key chemical intermediate. While direct applications in drug development are not prominent, its primary role is as a precursor to 2,4,6-trimethoxyaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document outlines its chemical identity, physical properties, synthesis protocols, and its pivotal role in synthetic chemistry.

Chemical Identity and Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | PubChem[2] |

| Molecular Weight | 213.19 g/mol | PubChem[2] |

| Exact Mass | 213.06372245 Da | PubChem[2] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. However, the high activation of the benzene ring by the three methoxy groups makes the reaction prone to the formation of by-products and more highly nitrated species, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Obtaining the mono-nitro derivative in high yield can be challenging.

Experimental Protocol: Nitration of 1,3,5-Trimethoxybenzene

This protocol is adapted from studies on the nitration of 1,3,5-trimethoxybenzene. Precise control of reaction conditions is crucial to favor the formation of the mono-nitro product.

Materials:

-

1,3,5-Trimethoxybenzene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrate

-

Crushed Ice

-

Water

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-salt)

Procedure: [3]

-

In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C using a cooling bath.

-

Slowly add 1,3,5-trimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Gradually add solid sodium nitrate in small portions to the mixture. Monitor the temperature closely to prevent a rapid increase.

-

After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the crude product.

-

Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Application as a Chemical Intermediate

The primary utility of this compound in the context of drug development and complex molecule synthesis is its role as an intermediate for the production of 2,4,6-trimethoxyaniline. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent chemical transformations.

Experimental Protocol: Reduction to 2,4,6-Trimethoxyaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Materials:

-

This compound

-

Ethanol or Acetic Acid (as solvent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ether or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

General Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture under reflux for a period sufficient to ensure complete reduction of the nitro group (monitor by TLC).

-

After cooling, neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the aqueous mixture with an organic solvent like ether or ethyl acetate multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by distillation or chromatography.

Synthetic Utility and Workflows

2,4,6-trimethoxyaniline is a valuable precursor for synthesizing a variety of more complex molecules, including those with potential biological activity.[1] The amino group allows for the formation of amides, imines, and diazonium salts, which can then be used in a multitude of coupling reactions to build intricate molecular frameworks.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of 2,4,6-Trimethoxyaniline from 1,3,5-Trimethoxybenzene.

Caption: General workflow for synthesizing bioactive molecules from 2,4,6-Trimethoxyaniline.

References

Physical and chemical properties of 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-nitrobenzene is an aromatic organic compound that holds significance as a potential intermediate in various synthetic pathways, including in the pharmaceutical and chemical research sectors. Its molecular structure, featuring a nitro group ortho to a methoxy group on a trimethoxybenzene scaffold, imparts unique chemical reactivity and potential for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and available spectral data.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with three methoxy groups at positions 1, 3, and 5, and a nitro group at position 2. This substitution pattern influences its electronic properties and reactivity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 150-153 °C | [1] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Soluble in water | [1] |

| CAS Number | 14227-18-0 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitro group is a strong deactivating group and a meta-director. However, the positions of the substituents lead to a complex reactivity profile. The compound is noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] For storage, it should be kept in a cool, dry, and well-ventilated place, and desiccated at room temperature.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1,3,5-trimethoxybenzene. The following protocol is adapted from established nitration procedures for activated aromatic compounds.[2]

Materials:

-

1,3,5-Trimethoxybenzene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Separatory funnel

-

Büchner funnel and flask

-

Thermometer

-

Heating mantle

Procedure:

-

Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask, carefully add a specific molar equivalent of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C.

-

Nitration Reaction: Dissolve a known quantity of 1,3,5-trimethoxybenzene in a suitable solvent (e.g., glacial acetic acid). Slowly add the 1,3,5-trimethoxybenzene solution to the cold nitrating mixture dropwise using a dropping funnel, ensuring the temperature does not exceed 15 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Work-up: Pour the reaction mixture slowly onto crushed ice in a 500 mL beaker with stirring. The crude this compound will precipitate as a solid.

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water until the washings are neutral to litmus paper.

-

To remove any remaining acidic impurities, wash the product with a 5% sodium bicarbonate solution.

-

Finally, wash again with cold distilled water.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following sections provide available data and information on related compounds for reference.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 213 | Molecular ion [M]⁺ |

| 183 | [M - NO]⁺ or [M - OCH₃]⁺ |

| 166 | Further fragmentation |

Data from PubChem CID 518903[3]

Fragmentation Pathway:

A plausible fragmentation pathway in mass spectrometry involves the initial loss of a nitro group (NO₂) or a methoxy radical (•OCH₃), followed by subsequent losses of small neutral molecules like CO or CH₂O.

Caption: Postulated fragmentation of this compound.

NMR and IR Spectroscopy

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in research and pharmaceutical development.[1] While specific biological activities or its involvement in signaling pathways have not been extensively reported in the literature, the trimethoxyphenyl moiety is a common feature in various biologically active molecules, including some with anticancer properties. Further research is required to elucidate any potential pharmacological effects of this specific compound.

Conclusion

This compound is a valuable, though not extensively studied, aromatic compound. This guide provides a foundational understanding of its known physical and chemical properties and a practical approach to its synthesis. The lack of comprehensive spectroscopic and biological data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications in medicinal chemistry and other scientific fields. The provided protocols and data tables serve as a useful resource for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide to 2,4,6-Trimethoxynitrobenzene: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethoxynitrobenzene, a highly substituted nitroaromatic compound. While a definitive historical record of its initial discovery is not prominently documented, its synthesis is a logical extension of the extensive research into nitration chemistry that began in the 19th century. This document details the likely historical context of its first preparation, provides established experimental protocols for its synthesis via the nitration of 1,3,5-trimethoxybenzene, and summarizes its key physicochemical properties. The guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and materials science.

Discovery and History

The specific discovery of 2,4,6-trimethoxynitrobenzene, including the individual researchers and the exact date, is not well-documented in readily available historical chemical literature. However, its synthesis and study can be placed within the broader historical context of the development of organic chemistry, particularly the exploration of aromatic nitration reactions.

Following the pioneering work on the nitration of benzene in the mid-19th century, a significant area of research focused on the nitration of substituted benzene derivatives. The reactivity and orientation of these reactions were of fundamental interest to chemists of the era as they sought to understand the principles of electrophilic aromatic substitution.

The precursor to 2,4,6-trimethoxynitrobenzene, 1,3,5-trimethoxybenzene (the trimethyl ether of phloroglucinol), became accessible through the advancements in the chemistry of natural products and synthetic methodologies. Phloroglucinol itself was first isolated in 1855. The subsequent methylation to its trimethyl ether would have been a straightforward chemical transformation for organic chemists of the late 19th and early 20th centuries.

Given the strong activating and ortho,para-directing nature of the methoxy groups in 1,3,5-trimethoxybenzene, its nitration would have been a subject of interest to understand the directing effects of multiple activating groups on the benzene ring. The synthesis of 2,4,6-trimethoxynitrobenzene is therefore a logical and expected outcome of the systematic investigation of the nitration of polysubstituted aromatic ethers during this period of extensive exploration in organic synthesis.

The following logical progression illustrates the likely intellectual path leading to the synthesis of 2,4,6-trimethoxynitrobenzene:

Physicochemical Properties

2,4,6-Trimethoxynitrobenzene is a highly substituted nitrobenzene.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₅ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1][2] |

| CAS Number | 14227-18-0 | [1][2] |

| Appearance | Not specified in search results | |

| Melting Point | 151-151°C | [3] |

| Boiling Point | 357.3°C at 760 mmHg | [3] |

| Alternate Names | 2-Nitro-1,3,5-trimethoxybenzene; 1,3,5-Trimethoxy-2-nitrobenzene | [1] |

Experimental Protocols

The primary and most direct method for the synthesis of 2,4,6-trimethoxynitrobenzene is the electrophilic nitration of 1,3,5-trimethoxybenzene. The methoxy groups are strongly activating and ortho,para-directing, leading to the substitution of a nitro group at one of the ortho positions.

Synthesis of 2,4,6-Trimethoxynitrobenzene via Nitration of 1,3,5-Trimethoxybenzene

Reaction:

Workflow Diagram:

References

1,3,5-Trimethoxy-2-nitrobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethoxy-2-nitrobenzene, with a focus on its molecular characteristics. This compound serves as a valuable intermediate in various synthetic organic chemistry applications.[1][2]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C9H11NO5 | [1][3][4] |

| Molecular Weight | 213.19 g/mol | [3][4] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 14227-18-0 | [1][3][4] |

| Monoisotopic Mass | 213.06372245 Da | [3] |

Hypothetical Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the nitration of 1,3,5-trimethoxybenzene to yield this compound. This method is based on standard electrophilic aromatic substitution principles.

Materials:

-

1,3,5-trimethoxybenzene

-

Acetic anhydride

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene in a 1:1 mixture of dichloromethane and acetic anhydride. Cool the flask to 0°C using an ice bath.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C. The electron-donating methoxy groups activate the benzene ring, facilitating electrophilic substitution.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice and slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from ethanol to obtain pure this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: A conceptual workflow for the synthesis of this compound.

References

Solubility and stability of 1,3,5-Trimethoxy-2-nitrobenzene

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in research and drug development. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring suggests a unique chemical profile that warrants detailed investigation.

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound based on the known properties of its structural analogues, 1,3,5-trimethoxybenzene and nitrobenzene. It offers detailed experimental protocols for the definitive determination of these properties and visual workflows to guide researchers in their laboratory investigations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14227-18-0 | [1] |

Solubility Profile

The molecule possesses both polar (nitro and methoxy groups) and non-polar (benzene ring) characteristics. The symmetrical arrangement of the three methoxy groups in the parent compound, 1,3,5-trimethoxybenzene, results in a relatively nonpolar molecule with good solubility in many organic solvents.[2] The addition of a highly polar nitro group is expected to increase the overall polarity of the molecule compared to its parent, potentially affecting its solubility profile. Nitrobenzene, for instance, is soluble in many organic solvents but has very low solubility in water.[3][4]

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar nitro and methoxy groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The parent compound, 1,3,5-trimethoxybenzene, is highly soluble in methanol.[2] The nitro group may slightly alter this. |

| Non-Polar | Toluene, Diethyl Ether, Hexane | Moderate to Low | The increased polarity from the nitro group will likely reduce solubility in non-polar solvents compared to 1,3,5-trimethoxybenzene. |

| Aqueous | Water | Low / Insoluble | Aromatic nitro compounds generally exhibit low water solubility.[3][4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., DMSO, Methanol, Water)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand at the same constant temperature for several hours to allow the excess solid to sediment.[5]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy to determine the concentration of the solute.[6]

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility testing.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[7][] The stability of this compound is influenced by its functional groups and their susceptibility to environmental factors like heat, light, and pH.

-

Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, although this often requires elevated temperatures.[9] The presence of activating methoxy groups might influence the overall thermal stability.

-

Photostability: Many nitroaromatic compounds can undergo photolytic reactions when exposed to light, particularly UV radiation.[10] This can lead to degradation and the formation of impurities.

-

Hydrolytic Stability: The ether linkages of the methoxy groups and the nitro group are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation could occur. For instance, alkaline hydrolysis is a known degradation pathway for some nitro compounds.[11] The primary degradation pathway under reductive conditions would likely involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

Predicted Stability and Degradation of this compound

| Condition | Predicted Stability | Potential Degradation Pathway / Products |

| Elevated Temperature | Moderate | Decomposition, potential for oxidation or rearrangement reactions. |

| Light Exposure (UV) | Low to Moderate | Photolytic degradation, formation of colored impurities. |

| Acidic pH (e.g., pH 1-3) | Moderate | Potential for hydrolysis of methoxy groups under harsh conditions. |

| Neutral pH (e.g., pH 6-8) | High | Expected to be stable. |

| Basic pH (e.g., pH 9-12) | Moderate | Potential for alkaline hydrolysis or other base-catalyzed reactions. |

| Oxidative Stress | Moderate | The benzene ring is activated by methoxy groups but deactivated by the nitro group. |

| Reductive Stress | Low | Reduction of the nitro group to form 2-amino-1,3,5-trimethoxybenzene. |

Experimental Protocol for Chemical Stability Assessment

A forced degradation study is performed to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.[]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound solution (e.g., in acetonitrile or methanol)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Stability chambers (temperature/humidity controlled)

-

Photostability chamber with controlled light/UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Methodology:

-

Sample Preparation: Prepare multiple aliquots of a stock solution of this compound at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a set time.

-

Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative Degradation: Add H₂O₂ (e.g., 3-30%) to an aliquot and keep at room temperature.

-

Thermal Degradation: Place an aliquot of the solution (and a sample of the solid powder) in a stability chamber at elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples using a developed stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from all degradation products.[12]

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

Quantify the amount of remaining this compound and the formation of any major degradation products.

-

Workflow for Chemical Stability Assessment

Caption: A workflow for assessing chemical stability via forced degradation.

Logical Relationship: Impact on Drug Development

The solubility and stability of a compound like this compound are not isolated properties; they are interconnected and have significant downstream implications for the drug development process.

Caption: The influence of solubility and stability on development stages.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive profile of its likely solubility and stability can be constructed by analyzing its structure and related compounds. It is predicted to be soluble in polar organic solvents and largely insoluble in water. Its stability is expected to be high under neutral conditions but may be compromised by exposure to high heat, UV light, or harsh pH environments, with the nitro group being susceptible to reduction.

For researchers and drug development professionals, the generalized experimental protocols provided in this guide offer a robust framework for the definitive characterization of this compound. Such empirical data is indispensable for ensuring the quality, safety, and efficacy of any potential application, guiding formulation strategies, establishing appropriate storage conditions, and predicting shelf-life.

References

- 1. This compound | C9H11NO5 | CID 518903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. soapmakersjournal.com [soapmakersjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Stability Assessment → Term [esg.sustainability-directory.com]

- 11. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Spectroscopic Profile of 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Trimethoxy-2-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. The provided experimental protocols are standardized procedures for the analysis of aromatic nitro compounds.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| Exact Mass | 213.06372245 Da |

| Major Mass Peaks (m/z) | 213 (M+), 183 ([M-NO]⁺) |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.2 - 6.4 | s | 2H | Ar-H (H4, H6) |

| ~ 3.9 | s | 3H | OCH₃ (at C1) |

| ~ 3.8 | s | 6H | OCH₃ (at C3, C5) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-OCH₃ (C1, C3, C5) |

| ~ 140 | C-NO₂ (C2) |

| ~ 95 | Ar-CH (C4, C6) |

| ~ 56 | OCH₃ |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (methyl) |

| ~ 1590, 1480 | Medium | C=C stretch (aromatic ring) |

| ~ 1550 - 1500 | Strong | N-O asymmetric stretch (nitro) |

| ~ 1360 - 1330 | Strong | N-O symmetric stretch (nitro) |

| ~ 1250 - 1200 | Strong | C-O-C asymmetric stretch (aryl ether) |

| ~ 1050 - 1000 | Medium | C-O-C symmetric stretch (aryl ether) |

Table 5: Expected Ultraviolet-Visible (UV-Vis) Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~ 270-290 | Moderate | Ethanol | π → π* transition |

| ~ 330-350 | Weak | Ethanol | n → π* transition |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, 16 scans, and a temperature of 298 K.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 10 seconds, 1024 scans, and a temperature of 298 K.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis. 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

-

Data Acquisition: The mass spectrum is acquired in the m/z range of 50-500. The ionization energy is set to 70 eV.

-

Data Analysis: The molecular ion peak (M+) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as ethanol. A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is prepared from the stock solution.

-

Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm. The solvent is used as a blank to zero the instrument.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Mandatory Visualization

Health and Safety Information for 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available health and safety information for 1,3,5-Trimethoxy-2-nitrobenzene. It is intended for use by qualified professionals in research and development. Information on handling, storage, and emergency procedures for the structurally similar compound 1,3,5-Trimethoxybenzene has been included as a reference due to the limited specific data for this compound. This information should be used as a general guideline and with caution. A thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

This section provides the fundamental identification and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,6-Trimethoxynitrobenzene | [2] |

| CAS Number | 14227-18-0 | [1] |

| Molecular Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| Physical State | Information not available | |

| Solubility | Soluble in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification[1]

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements[1]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Caption: GHS Hazard Classification for this compound.

Toxicological Information

No specific toxicological studies, such as LD50 or LC50 data, for this compound were identified in the public domain. The primary health concerns are based on its GHS classification as a skin, eye, and respiratory irritant.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. For general guidance on methodologies for skin and eye irritation studies, researchers should refer to established protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals (e.g., OECD 404 for skin irritation and OECD 405 for eye irritation).

Caption: A generalized workflow for chemical safety assessment.

First-Aid Measures

The following first-aid measures are based on general principles for handling irritating chemicals and information available for the related compound 1,3,5-Trimethoxybenzene. Seek immediate medical attention if symptoms persist or are severe.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Obtain medical aid immediately.[3][4] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3] |

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

Handling

-

Avoid all personal contact, including inhalation.[4]

-

Wear protective clothing, gloves, and eye/face protection.[3][4]

-

Use in a well-ventilated area.[4]

-

Avoid dust generation and accumulation.[3]

-

Keep away from sources of ignition.[3]

Storage

-

Store in a tightly-closed container when not in use.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4]

-

Keep containers securely sealed.[4]

-

Protect containers against physical damage.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on its hazards and general laboratory safety standards.

| Protection Type | Recommendations |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Suitability and durability depend on usage. Wear protective clothing such as a lab coat.[4] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a particulate dust filter respirator.[4] |

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

-

Fire-Fighting Procedures:

Signaling Pathways and Mechanisms of Toxicity

There is no available information in the searched literature describing the specific signaling pathways or molecular mechanisms of toxicity for this compound. Its irritant effects are likely due to direct chemical interactions with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response. Further research is required to elucidate the precise mechanisms.

References

Methodological & Application

The Strategic Role of 1,3,5-Trimethoxy-2-nitrobenzene in Advancing Organic Synthesis

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecules. Among these, 1,3,5-Trimethoxy-2-nitrobenzene emerges as a pivotal intermediate, offering a unique combination of electron-rich aromatic character and a versatile nitro functional group. This application note delves into the synthesis and synthetic applications of this compound, providing detailed protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging its synthetic potential.

The presence of three methoxy groups on the benzene ring renders it highly activated towards electrophilic aromatic substitution, while the nitro group serves as a versatile precursor for a variety of other functional groups, most notably the amino group. This dual functionality makes this compound a valuable scaffold in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Application Notes

This compound is primarily utilized as a precursor to 2,4,6-trimethoxyaniline. The parent compound, 1,3,5-trimethoxybenzene, is a highly activated aromatic system, making its controlled mononitration a challenging yet crucial transformation. The resulting nitro compound can then be readily reduced to the corresponding aniline, which is a key building block in the synthesis of various dyes, pharmaceuticals, and other complex organic molecules[1]. The electron-donating methoxy groups in 2,4,6-trimethoxyaniline enhance the nucleophilicity of the amino group and the aromatic ring, influencing its reactivity in subsequent transformations.

The synthesis of this compound itself is a delicate electrophilic aromatic substitution reaction. The high reactivity of the 1,3,5-trimethoxybenzene starting material can lead to the formation of di- and tri-nitro byproducts, as well as oxidation and coupling products[2]. Therefore, mild nitrating conditions are essential for achieving selective mononitration.

A key application of this compound is its reduction to 2,4,6-trimethoxyaniline. This transformation is a cornerstone in the synthetic route to various target molecules. The resulting aniline is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the nitration of highly activated aromatic compounds, employing mild conditions to favor mononitration[2][3].

Materials:

-

1,3,5-Trimethoxybenzene

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in dichloromethane.

-

Add the nitric acid solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2,4,6-Trimethoxyaniline

This protocol is based on the general method for the reduction of aromatic nitro compounds using stannous chloride[4][5][6].

Materials:

-

This compound

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

2 M Potassium Hydroxide (KOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and 2 M potassium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude 2,4,6-trimethoxyaniline.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Trimethoxybenzene | N/A |

| Nitrating Agent | Fuming Nitric Acid / Acetic Anhydride | [3] |

| Solvent | Dichloromethane | N/A |

| Reaction Temperature | 0 °C | N/A |

| Reaction Time | 1-2 hours | N/A |

| Typical Yield | 40-60% | Estimated based on analogous reactions |

| Purity | >95% after chromatography | N/A |

Table 2: Quantitative Data for the Synthesis of 2,4,6-Trimethoxyaniline

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [4][5] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | 2-4 hours | [5] |

| Typical Yield | 85-95% | [5] |

| Purity | >98% after purification | N/A |

Visualizations

Caption: Synthetic pathway from 1,3,5-trimethoxybenzene to 2,4,6-trimethoxyaniline.

Caption: Logical progression of the synthetic strategy.

Caption: Step-by-step experimental workflows for synthesis.

References

The Role of 1,3,5-Trimethoxy-2-nitrobenzene as a Key Pharmaceutical Intermediate in Cancer Drug Discovery

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern pharmaceutical development, the strategic synthesis of novel therapeutic agents hinges on the availability and versatility of key chemical intermediates. Among these, 1,3,5-Trimethoxy-2-nitrobenzene has emerged as a critical building block, primarily in the synthesis of potent anticancer compounds. Its utility lies in its efficient conversion to 2,4,6-trimethoxyaniline, a precursor to a class of drugs that target microtubule dynamics, a cornerstone of cancer chemotherapy. These application notes provide an in-depth overview for researchers, scientists, and drug development professionals on the use of this compound in the pharmaceutical industry, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

The core significance of this compound is realized upon its reduction to 2,4,6-trimethoxyaniline. This aniline derivative serves as a crucial pharmacophore, the 2,4,6-trimethoxyphenyl (TMP) moiety, which is integral to the activity of numerous tubulin polymerization inhibitors. These inhibitors disrupt the formation and function of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Application in the Synthesis of Tubulin Polymerization Inhibitors

The TMP moiety derived from this compound is a key feature in the design of colchicine binding site inhibitors. These agents bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

A notable application is in the synthesis of combretastatin analogues and other novel heterocyclic compounds that have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the efficacy of representative pharmaceutical compounds synthesized using 2,4,6-trimethoxyaniline, the derivative of the title compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HepG2 (Hepatocellular Carcinoma) | 1.38 | [1] |

| Compound 10 | HepG2 (Hepatocellular Carcinoma) | 2.52 | [1] |

| Compound 11 | HepG2 (Hepatocellular Carcinoma) | 3.21 | [1] |

| Compound VI | HCT-116 (Colorectal Carcinoma) | 4.83 | [2] |

| Compound VI | HepG-2 (Hepatocellular Carcinoma) | 3.25 | [2] |

| Compound VI | MCF-7 (Breast Cancer) | 6.11 | [2] |

| Compound 9IV-c | A-2780 (Ovarian Carcinoma) | 0.38 - 5.01 (range) | [3] |

| Compound 9VII-b | A-2780 (Ovarian Carcinoma) | 0.38 - 5.01 (range) | [3] |

Table 1: In Vitro Cytotoxicity of Trimethoxyphenyl-Based Anticancer Agents.

| Compound ID | Assay | Result | Reference |

| Compound 9, 10, 11 | β-tubulin polymerization inhibition | Potent inhibition | [1] |

| Compound 9 | Cell Cycle Analysis (HepG2) | Arrest at G2/M phase | [1] |

| Compound 9 | Apoptosis Induction (HepG2) | Significant increase in Annexin-V positive cells | [1] |

| Compound VI | Tubulin Polymerization Inhibition | IC50 = 8.92 nM | [2] |

| Compound VI | Cell Cycle Analysis (HepG-2) | Arrest at G2/M phase | [2] |

| Compound VI | Apoptosis Induction (HepG-2) | 18.53% apoptotic cells at pre-G1 phase | [2] |

Table 2: Mechanistic Data for Trimethoxyphenyl-Based Anticancer Agents.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine, a critical step in the synthesis of the bioactive intermediates.

Materials:

-

This compound

-

Stannous chloride (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

-

Add stannous chloride (4-5 equivalents) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add a concentrated solution of sodium hydroxide to basify the mixture until the precipitate of tin salts redissolves.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 2,4,6-trimethoxyaniline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Trimethoxyphenyl-based Thiazole Derivative (General Procedure)

This protocol outlines a general method for the synthesis of a thiazole-containing anticancer agent starting from 2,4,6-trimethoxyaniline.

Materials:

-

2,4,6-Trimethoxyaniline

-

Substituted 4,6-dichloro-2-methylpyrimidine

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Secondary amine (e.g., piperazine, morpholine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Step 1: Synthesis of the intermediate N-(6-chloro-2-methylpyrimidin-4-yl)-2,4,6-trimethoxyaniline. To a stirred suspension of 2,4,6-trimethoxyaniline in anhydrous THF, add 4,6-dichloro-2-methylpyrimidine. Cool the reaction mixture to 0 °C and add sodium hydride portion-wise. Stir the reaction at room temperature for 16 hours.[4]

-

Step 2: Synthesis of the final product. To a stirred solution of the intermediate from Step 1 in anhydrous DMSO, add a secondary amine and DIPEA. Heat the reaction mixture at 110 °C for 2 hours. After cooling, quench the reaction with water and extract the product.[4]

-

Purify the final compound by column chromatography.

Visualizing the Mechanism of Action

The following diagrams illustrate the key workflows and biological pathways associated with the pharmaceutical application of this compound derivatives.

Caption: Synthetic workflow from the intermediate to anticancer screening.

Caption: Signaling pathway of TMP derivatives inducing apoptosis.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nitration of 1,3,5-Trimethoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Trimethoxybenzene (TMB), also known as phloroglucinol trimethyl ether, is a highly activated aromatic compound due to the presence of three electron-donating methoxy groups. Its high reactivity makes it susceptible to electrophilic aromatic substitution, particularly nitration. The nitration of TMB can yield mono-, di-, or tri-nitro derivatives depending on the reaction conditions and the nitrating agent used. These nitrated products serve as valuable intermediates in the synthesis of various compounds, including energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[1][2] This document provides detailed experimental protocols for the nitration of 1,3,5-trimethoxybenzene, a summary of quantitative data from different methods, and a workflow diagram for the synthesis process.

Data Presentation: Comparison of Nitration Protocols

The following table summarizes various experimental conditions and outcomes for the nitration of 1,3,5-trimethoxybenzene.

| Method Reference | Nitrating Agent | Co-reagent/Solvent | Temperature | Time | Product | Yield |

| Protocol 1 [1] | Potassium Nitrate (KNO₃) | Sulfuric Acid (H₂SO₄) | 5°C to 55°C | Not specified | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | Not explicitly stated |

| Protocol 2 [3] | Dinitrogen Pentoxide (N₂O₅) | Dichloromethane or Acetonitrile | Low temperature | Not specified | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | Modest yields |

| Protocol 2 (variant) [3] | Dinitrogen Pentoxide (N₂O₅) | Acetonitrile / Sulfuric Acid | Not specified | Not specified | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | 45% (recrystallized) |

| Protocol 2 (variant) [3] | Dinitrogen Pentoxide (N₂O₅) | Acetonitrile / Sodium Fluoride | Not specified | Not specified | 1,3,5-Trimethoxy-2,4-dinitrobenzene | Major product |

| Alternative Route [2] | Potassium Nitrate (KNO₃) / H₂SO₄ on Phloroglucinol, then Diazomethane | Sulfuric Acid, Diazomethane | Room Temperature | Not specified | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | ~93% (overall) |

Experimental Protocols

Protocol 1: Trinitration using Potassium Nitrate and Sulfuric Acid

This protocol describes the synthesis of 1,3,5-trimethoxy-2,4,6-trinitrobenzene using a mixture of potassium nitrate and sulfuric acid.[1]

Materials:

-

1,3,5-Trimethoxybenzene (TMB)

-

Potassium Nitrate (KNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Distilled Water

-

Ethyl Acetate

-

25 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-water)

-

Separatory funnel

Procedure:

-

Place concentrated sulfuric acid into a 25-mL round-bottom flask equipped with a magnetic stirrer and a cooling bath.

-

Cool the flask to approximately 5°C.

-

With stirring, slowly add potassium nitrate (approximately 3 molar equivalents with respect to TMB). Maintain the temperature below 10°C during the addition.

-

After the addition of potassium nitrate is complete, reduce the temperature of the mixture back to 5°C.

-

Slowly add 1,3,5-trimethoxybenzene (0.25 g, 1.49 mmol) to the reaction mixture. Ensure the temperature does not exceed 15°C during this addition.[1]

-

Once the TMB addition is complete, increase the temperature of the reaction mixture to 55°C.[1]

-

After reaching 55°C, pour the solution in a single portion into 100 mL of distilled water, which will cause the product to precipitate.

-

Transfer the resulting slurry to a separatory funnel.

-

Extract the product with ethyl acetate. The 1,3,5-trimethoxy-2,4,6-trinitrobenzene will dissolve in the ethyl acetate layer.[1]

-

The ethyl acetate solution containing the product can then be used for subsequent reactions or concentrated to isolate the solid product.

Protocol 2: Trinitration using Dinitrogen Pentoxide (N₂O₅) with Sulfuric Acid

This method employs dinitrogen pentoxide in an organic solvent, with sulfuric acid present to achieve higher conversion to the trinitro product.[3]

Materials:

-

1,3,5-Trimethoxybenzene (TMB)

-

Dinitrogen Pentoxide (N₂O₅) solution in acetonitrile

-

Sulfuric Acid (H₂SO₄)

-

Appropriate reaction vessel with cooling capabilities

-

Quenching solution (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane)

-

Recrystallization solvent

Procedure:

-

Dissolve 1,3,5-trimethoxybenzene in acetonitrile in a reaction vessel equipped with a stirrer and cooling.

-

Cool the solution to the desired low temperature (e.g., 0°C).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Slowly add a solution of N₂O₅ in acetonitrile to the reaction mixture. The stoichiometry should be adjusted to favor trinitration (at least 3 equivalents of N₂O₅).

-

Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a cold, stirred solution of sodium bicarbonate or sodium sulfite.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure 1,3,5-trimethoxy-2,4,6-trinitrobenzene. A 45% yield of pure product was reported for this method.[3]

Caution: Nitrated organic compounds, especially polynitrated ones, can be explosive.[4] Handle these materials with extreme care and use appropriate safety precautions, including safety shields and personal protective equipment. Reactions should be conducted in a well-ventilated fume hood.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the nitration of 1,3,5-trimethoxybenzene using a mixed acid approach.

Caption: General workflow for the nitration of 1,3,5-trimethoxybenzene.

References

Application Notes and Protocols: 1,3,5-Trimethoxy-2-nitrobenzene in the Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Trimethoxy-2-nitrobenzene is a valuable and versatile starting material in the synthesis of a variety of bioactive molecules. Its utility stems from the strategic placement of its functional groups: the electron-donating methoxy groups activate the aromatic ring, while the nitro group can be readily transformed into an amino group. This amino functionality serves as a key handle for introducing further molecular complexity and building pharmacophores.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent antiproliferative agents, specifically focusing on the synthesis of a pancratistatin analogue. Pancratistatin is a natural product known for its significant anticancer properties, and its analogues are of great interest in medicinal chemistry. The protocols provided herein detail the reduction of the nitro group and subsequent transformations to construct the core structure of these bioactive compounds.

Synthetic Application: Synthesis of a Bioactive Phenanthridone Analogue

The overall synthetic strategy involves the initial reduction of this compound to the corresponding aniline, 2,4,6-trimethoxyaniline. This intermediate is then utilized in a multi-step synthesis to construct a phenanthridone scaffold, a core structure present in pancratistatin and its analogues, which are known to exhibit potent antiproliferative activity.

Overall Synthetic Workflow

Caption: Synthetic workflow from this compound to a bioactive phenanthridone.

Experimental Protocols

Step 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add ethanol to dissolve the starting material.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethoxyaniline. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of a Pancratistatin Analogue (Phenanthridone Core)

This protocol outlines a general approach for the construction of the phenanthridone core from 2,4,6-trimethoxyaniline. This is a multi-step process involving the formation of an amide followed by an intramolecular cyclization. The synthesis of pancratistatin analogues often involves coupling the aniline with a suitable carboxylic acid or acyl chloride, followed by a radical or metal-catalyzed cyclization to form the phenanthridone ring system.

Part A: Amide Formation

-

Dissolve 2,4,6-trimethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base (e.g., triethylamine or pyridine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the desired acyl chloride (e.g., 2-bromobenzoyl chloride, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Part B: Intramolecular Cyclization to form the Phenanthridone

A common method for this transformation is a palladium-catalyzed intramolecular C-H arylation.

-

In a reaction vessel, combine the amide from Part A (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine ligand like P(o-tol)₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent such as toluene or xylene.

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction mixture to reflux (110-140 °C) for 12-48 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired phenanthridone analogue.

Quantitative Data

The following table summarizes typical yields for the synthetic steps and the biological activity of a representative pancratistatin analogue.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Reduction | This compound, SnCl₂·2H₂O, HCl | 2,4,6-Trimethoxyaniline | 85-95 |

| 2. Amide Formation | 2,4,6-Trimethoxyaniline, 2-Bromobenzoyl chloride | N-(2,4,6-trimethoxyphenyl)-2-bromobenzamide | 70-85 |

| 3. Intramolecular Cyclization | N-(2,4,6-trimethoxyphenyl)-2-bromobenzamide, Pd(OAc)₂, K₂CO₃ | Phenanthridone Analogue | 50-70 |

| Bioactive Molecule | Target Cell Line | IC₅₀ (µM) |

| Pancratistatin Analogue | HeLa (Cervical Cancer) | 0.5 - 5.0 |

| Pancratistatin Analogue | MCF-7 (Breast Cancer) | 1.0 - 10.0 |

Mechanism of Action: Tubulin Polymerization Inhibition

Pancratistatin and its analogues exert their potent antiproliferative effects by interfering with microtubule dynamics, which are crucial for cell division. These compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway of Apoptosis Induction

Caption: Apoptosis induction pathway by a pancratistatin analogue.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

The Synthetic Versatility of 1,3,5-Trimethoxy-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxy-2-nitrobenzene is a valuable, though not directly bioactive, aromatic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its true potential is unlocked through the chemical manipulation of its nitro group, which, upon reduction to an amine, provides a strategic handle for the construction of more complex, biologically active molecules. The resultant 2,4,6-trimethoxyaniline is a key precursor for the synthesis of a variety of pharmacologically active compounds, most notably chalcone derivatives that have demonstrated significant anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such anticancer agents, along with quantitative biological data and mechanistic insights.

Introduction

The 1,3,5-trimethoxybenzene scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The specific substitution pattern of this compound, featuring three electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a unique building block. The primary application of this compound in medicinal chemistry lies in its conversion to 2,4,6-trimethoxyaniline. This aniline derivative is a crucial component in the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The 2,4,6-trimethoxyphenyl moiety in these chalcones has been identified as a key pharmacophore contributing to their cytotoxic activity.

Application: Synthesis of Anticancer Chalcone Derivatives

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of anticancer chalcone derivatives. The overall synthetic strategy involves three key stages:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2,4,6-trimethoxyaniline.

-

Conversion to a Key Intermediate: The resulting aniline is then converted into a key synthetic intermediate, 2,4,6-trimethoxyacetophenone.

-

Claisen-Schmidt Condensation: The acetophenone is subsequently reacted with a suitable aromatic aldehyde in a Claisen-Schmidt condensation to yield the target chalcone.

These chalcone derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity of a Representative Chalcone Derivative

The following table summarizes the in vitro anticancer activity of a representative chalcone, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, synthesized from a 2,4,6-trimethoxyacetophenone precursor.[1][2]

| Compound | Cell Line | IC50 (µM) |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical Cancer) | 3.204 |

| A549 (Lung Cancer) | 7.531 | |

| HepG2 (Liver Cancer) | 6.892 | |

| MCF-7 (Breast Cancer) | 3.849 | |

| 5-Fluorouracil (Positive Control) | Hela (Cervical Cancer) | >40 |